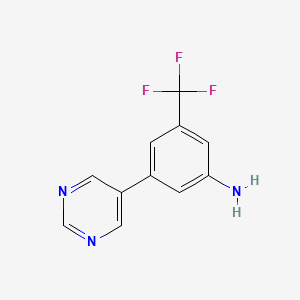
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as a Buchwald-Hartwig amination, using palladium catalysts and suitable ligands.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide) under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
3-(Pyridin-5-yl)-5-(trifluoromethyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-5-yl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness:
Structural Features: The specific arrangement of the pyrimidine ring, trifluoromethyl group, and aniline moiety imparts unique chemical and physical properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to electronic and steric effects.
Properties
Molecular Formula |
C11H8F3N3 |
|---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
3-pyrimidin-5-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-1-7(2-10(15)3-9)8-4-16-6-17-5-8/h1-6H,15H2 |
InChI Key |
JQHDQVKAYQOVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















